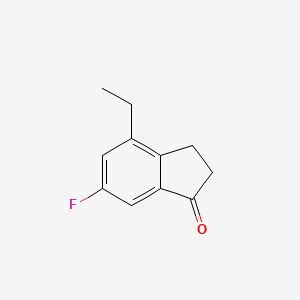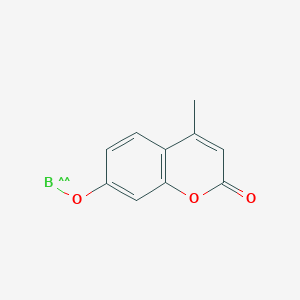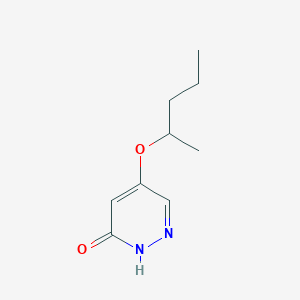![molecular formula C7H12ClNO2 B11909685 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminobicyclo[111]pentan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂ It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkene.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Acetic Acid Derivatization: The acetic acid moiety can be introduced through a carboxylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-6(3-7,4-7)1-5(9)10;/h1-4,8H2,(H,9,10);1H |
InChIキー |
ZSJGRDKCOOOUOV-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)N)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)





![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)







